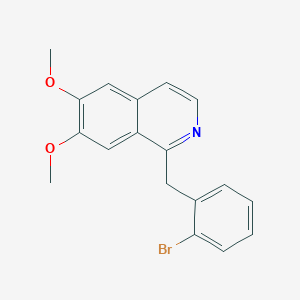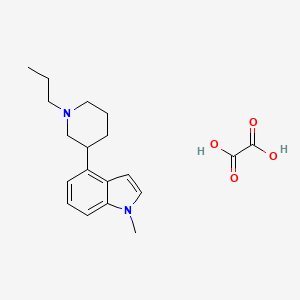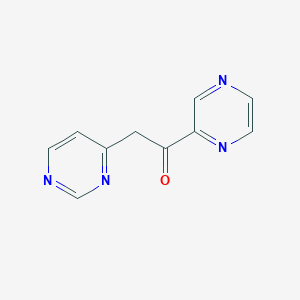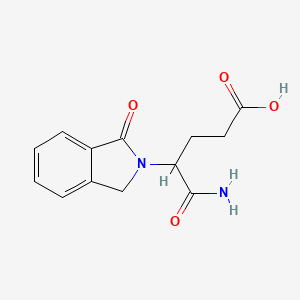![molecular formula C18H23N5O2S B12913419 2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol CAS No. 2846-68-6](/img/structure/B12913419.png)
2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol is a chemical compound with the molecular formula C18H23N5O2S It is characterized by the presence of a purine ring system substituted with a benzylsulfanyl group and an ethyl group linked to an imino diethanol moiety
Métodos De Preparación
The synthesis of 2,2’-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Group: The initial step involves the introduction of the benzylsulfanyl group to the purine ring. This can be achieved through nucleophilic substitution reactions where a suitable benzylthiol reacts with a halogenated purine derivative.
Ethylation: The next step involves the ethylation of the purine derivative to introduce the ethyl group.
Imination and Diethanol Formation: The final step involves the reaction of the ethylated purine derivative with diethanolamine under appropriate conditions to form the imino diethanol moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
2,2’-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imino group to an amine.
Substitution: The benzylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
2,2’-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies related to enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antiviral and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol involves its interaction with specific molecular targets. The benzylsulfanyl group and the purine ring system allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The imino diethanol moiety may also contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparación Con Compuestos Similares
2,2’-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol can be compared with other similar compounds, such as:
2,2’-({2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol: This compound has a methylsulfanyl group instead of a benzylsulfanyl group, which may affect its biological activity and binding properties.
2,2’-({2-[6-(Ethylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol: The presence of an ethylsulfanyl group can lead to differences in reactivity and interactions with biological targets.
2,2’-({2-[6-(Phenylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol: The phenylsulfanyl group introduces aromaticity, which can influence the compound’s chemical and biological properties.
Propiedades
Número CAS |
2846-68-6 |
|---|---|
Fórmula molecular |
C18H23N5O2S |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-[2-(6-benzylsulfanylpurin-9-yl)ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H23N5O2S/c24-10-8-22(9-11-25)6-7-23-14-21-16-17(23)19-13-20-18(16)26-12-15-4-2-1-3-5-15/h1-5,13-14,24-25H,6-12H2 |
Clave InChI |
UHBZOKSMTMLVEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)





![(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)



![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)

![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)
